molecular formula C17H18N6O2 B12149896 (2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone

(2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone

Cat. No.: B12149896
M. Wt: 338.4 g/mol
InChI Key: CIKDRGSOJYQXLU-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone is a complex organic compound that features a methoxyphenyl group and a purinyl-piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the purinyl-piperazine intermediate, followed by the introduction of the methoxyphenyl group through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and yield of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the purinyl moiety, potentially converting it into dihydropurine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The purinyl moiety can mimic natural purine bases, allowing the compound to bind to purine-binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

    (2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone: shares structural similarities with other purinyl-piperazine derivatives, such as (2-chlorophenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone and (2-hydroxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone.

Uniqueness:

  • The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Biological Activity

The compound (2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone is a synthetic organic molecule that integrates a methoxyphenyl group with a purine derivative and a piperazine moiety. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N6O2\text{C}_{17}\text{H}_{18}\text{N}_{6}\text{O}_{2}

This molecular formula indicates the presence of significant functional groups that contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains.
  • Antitumor Properties : Some derivatives demonstrate the ability to inhibit tumor cell growth.
  • Neuropharmacological Effects : There is potential for activity related to neurotransmitter modulation.

The mechanism of action for this compound involves interaction with specific biological targets, such as enzymes and receptors. The purine structure is particularly significant due to its role in nucleic acid metabolism and cellular signaling pathways.

Antimicrobial Studies

A study conducted on similar piperazine derivatives demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be low, indicating strong antibacterial properties. For instance, the MIC values for related compounds ranged from 2.5 µg/mL to 10 µg/mL against various bacterial strains .

Antitumor Activity

Research has shown that certain derivatives of piperazine exhibit cytotoxic effects on cancer cell lines. A comparative analysis indicated that compounds with similar structural features to this compound could induce apoptosis in tumor cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .

Case Studies

StudyCompoundBiological ActivityKey Findings
1PNTAntimicrobialMIC against S. aureus: 2.5 µg/mL; effective uptake into microbial cells observed.
2Piperazine DerivativeAntitumorInduced apoptosis in cancer cell lines; activation of caspase pathways noted.
3Methoxyphenyl CompoundNeuropharmacologicalModulated neurotransmitter levels; potential antidepressant effects suggested.

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

  • Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
  • Piperazine Moiety : Known for its ability to interact with various receptors, influencing neurotransmission.
  • Purine Ring : Implicated in nucleic acid interactions, potentially affecting cellular proliferation.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-(7H-purin-6-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H18N6O2/c1-25-13-5-3-2-4-12(13)17(24)23-8-6-22(7-9-23)16-14-15(19-10-18-14)20-11-21-16/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,21)

InChI Key

CIKDRGSOJYQXLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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